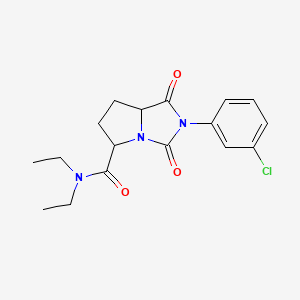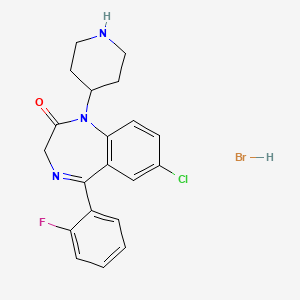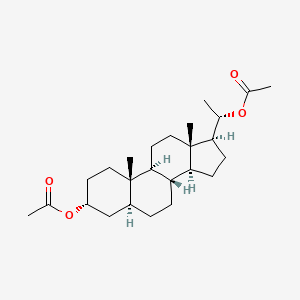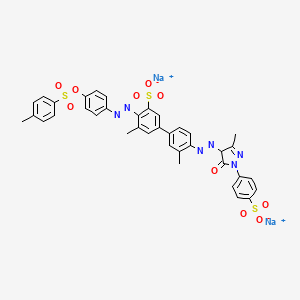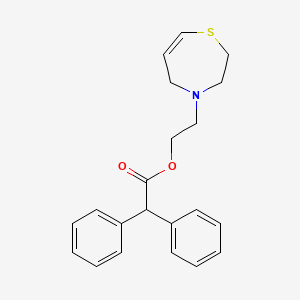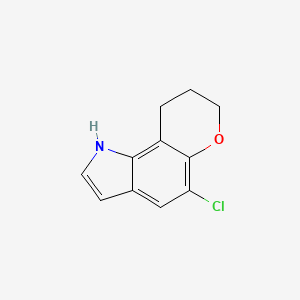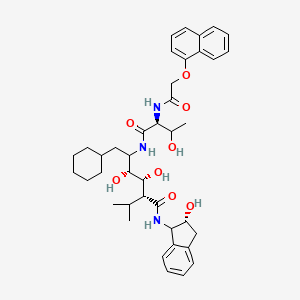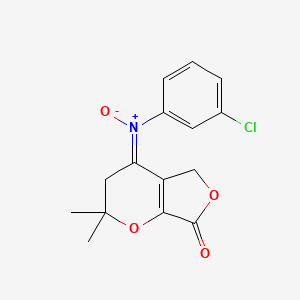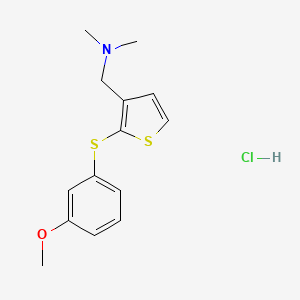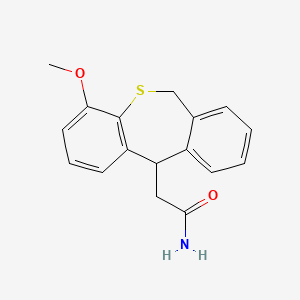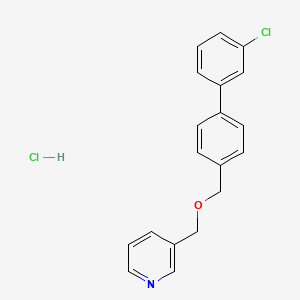
4-(3-Pyridylmethoxymethyl)-3'-chlorobiphenyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride is a chemical compound that features a biphenyl core with a pyridylmethoxymethyl substituent and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Pyridylmethoxymethyl Group: The pyridylmethoxymethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Pyridylmethoxymethyl)-3’-fluorobiphenyl hydrochloride
- 4-(3-Pyridylmethoxymethyl)-3’-bromobiphenyl hydrochloride
- 4-(3-Pyridylmethoxymethyl)-3’-iodobiphenyl hydrochloride
Uniqueness
4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability .
Properties
CAS No. |
109523-98-0 |
|---|---|
Molecular Formula |
C19H17Cl2NO |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-[[4-(3-chlorophenyl)phenyl]methoxymethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H16ClNO.ClH/c20-19-5-1-4-18(11-19)17-8-6-15(7-9-17)13-22-14-16-3-2-10-21-12-16;/h1-12H,13-14H2;1H |
InChI Key |
LWARAWKCSCKXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)COCC3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)


